molecular formula C5H6N2O3S B1295882 (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 33176-41-9

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No. B1295882
CAS RN: 33176-41-9
M. Wt: 174.18 g/mol
InChI Key: IFUXBSJTQXUMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a derivative of thiazolidinone, a class of heterocyclic compounds containing a five-membered ring with sulfur as one of the ring atoms. These compounds have been studied for various biological activities and are of interest in medicinal chemistry due to their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives has been reported using different methods. For instance, a green and efficient method for synthesizing 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives under catalyst-free conditions has been developed, which involves stirring 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature . Another study reports the synthesis of alkyl-2-(2-imino-4-oxothiazolidin-5-ylidene) acetate derivatives using an electrogenerated base of acetonitrile . These methods highlight the versatility and adaptability of synthetic approaches for thiazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been determined using techniques such as X-ray crystallography. This has allowed for the unambiguous determination of stereochemical structures, as seen in the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . The crystal and molecular structure of 2-amino-4-thiazolidinone-5-acetic acid has also been studied to determine the conjugation of the ring and the nature of the side chain .

Chemical Reactions Analysis

Thiazolidinone derivatives undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For example, the condensation of (Z)-2-(2-aminothiazol-4-yl)2-(tert.-butyoxycarbonylprop-2-oxyimino) acetic acid with different reagents under alkali conditions leads to the formation of acetic acid benzothiazolyl thioester . These reactions are crucial for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can direct regioselective synthesis and impact the overall properties of the compounds . Additionally, the evaluation of these derivatives as anti-inflammatory agents involves assessing their in vitro and in vivo activities, which are directly related to their chemical properties .

Scientific Research Applications

1. Chemical Modification in Antibiotics

The compound is a key intermediate in the synthesis of cephalosporin antibiotics modifiers. It's efficiently synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, enhancing antibiotic properties (Kanai et al., 1993).

2. Structural Analysis in Organic Chemistry

This compound is significant in determining the molecular and crystal structures of related thiazolidin derivatives. The crystal structure of similar systems has been extensively studied, revealing unique spatial arrangements and interactions (Schuckmann et al., 1978).

3. Antifungal Properties

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives have been explored for their antifungal activities. Some derivatives demonstrated strong inhibition against various fungal species, highlighting their potential in developing antifungal drugs (Doležel et al., 2009).

4. Synthesis of Novel Derivatives

The compound is used in synthesizing novel thiazolidine derivatives with potential bioactivity. These derivatives, such as 3-thiazolidine acetic acid, have shown mild anticancer activity, broadening the scope of its applications in medicinal chemistry (Li et al., 2011).

5. Antibacterial Applications

Derivatives of this compound have been synthesized and evaluated for their antibacterial activities. The modifications in its structure have led to compounds that show activity against various bacterial strains, indicating its potential in antibiotic development (Dabholkar & Tripathi, 2011).

Future Directions

Thiazolidine derivatives, including “(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUXBSJTQXUMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

CAS RN

33176-41-9
Record name 2-Imino-4-oxythiazolyl-5-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033176419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33176-41-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 33176-41-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-IMINO-4-OXYTHIAZOLYL-5-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2MUW96L2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 2
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 3
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 4
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 5
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 6
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Citations

For This Compound
1
Citations
TM Wróbela, A Grudzińskaa, K Sharma… - Polskie Towarzystwo … - ptchm.cm-uj.krakow.pl
This research focuses on the synthesis and assessment of compounds that substitute the nitrogencontaining heterocyclic ring in the chemical structure of cytochrome P450 17α-…
Number of citations: 0 ptchm.cm-uj.krakow.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.